Sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate
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Overview
Description
Sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate is a chemical compound with the molecular formula C₉H₁₀NNaO₃S and a molecular weight of 235.24 g/mol . It is a white crystalline solid known for its versatility in various chemical reactions and applications.
Preparation Methods
The synthesis of sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate typically involves the sulfonation of 3-(dimethylcarbamoyl)benzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into sulfides or thiols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions include sulfonamides, sulfones, and sulfonic acids.
Scientific Research Applications
Sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate has a wide range of scientific research applications:
Biology: It serves as a reagent in biochemical assays and enzyme inhibition studies.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate exerts its effects involves its ability to act as a sulfonylating agent. It can transfer its sulfonate group to various substrates, facilitating the formation of sulfonyl derivatives. The molecular targets and pathways involved in its action depend on the specific application and the nature of the substrate it interacts with .
Comparison with Similar Compounds
Sodium 3-(dimethylcarbamoyl)benzene-1-sulfinate can be compared with other similar compounds such as:
Sodium benzene-1,3-disulfonate: This compound has two sulfonate groups and is used in similar applications but offers different reactivity and solubility properties.
Sodium 4-(dimethylcarbamoyl)benzene-1-sulfinate: This isomer has the sulfonate group in a different position, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C9H10NNaO3S |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
sodium;3-(dimethylcarbamoyl)benzenesulfinate |
InChI |
InChI=1S/C9H11NO3S.Na/c1-10(2)9(11)7-4-3-5-8(6-7)14(12)13;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
MYHQDXPGBXHJQQ-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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